![molecular formula C9H9N5 B11907830 2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile](/img/structure/B11907830.png)
2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile is a heterocyclic compound that features a unique bicyclic structureThe pyrrolo[2,1-f][1,2,4]triazine moiety is a key structural component in several therapeutic drugs, including those targeting RNA viruses and various cancer types .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile can be achieved through multiple synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core.
Industrial Production Methods: Industrial production of this compound often involves scalable methodologies that ensure high yield and purity. For instance, a two-vessel-operated process has been developed, utilizing simple building blocks such as pyrrole, chloramine, and formamidine acetate. This method has been optimized to achieve a 55% overall yield .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential to inhibit various biological targets, including enzymes and receptors.
Medicine: It is a key component in the development of antiviral drugs, such as those targeting RNA viruses, and anticancer agents.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of 2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, such as those involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl derivatives: These compounds share a similar core structure and are also used in antiviral and anticancer research.
Pyrrolo[2,1-f][1,2,4]triazine-based kinase inhibitors: These inhibitors are used in targeted cancer therapies and share structural similarities with 2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing targeted therapies with high specificity and efficacy .
Properties
Molecular Formula |
C9H9N5 |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-amino-3-pyrrolo[2,1-f][1,2,4]triazin-5-ylpropanenitrile |
InChI |
InChI=1S/C9H9N5/c10-4-8(11)3-7-1-2-14-9(7)5-12-6-13-14/h1-2,5-6,8H,3,11H2 |
InChI Key |
BRRVQCPPFVONFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1CC(C#N)N)C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B11907752.png)
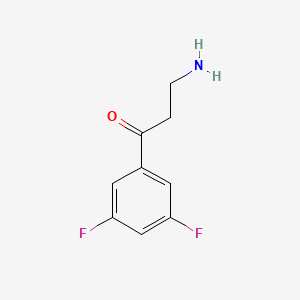


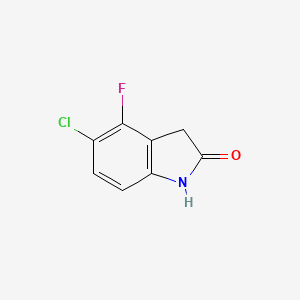
![4-Propyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11907786.png)

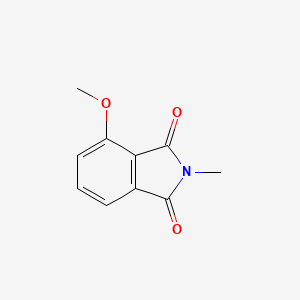
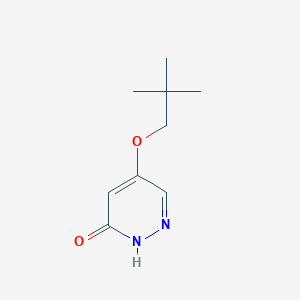

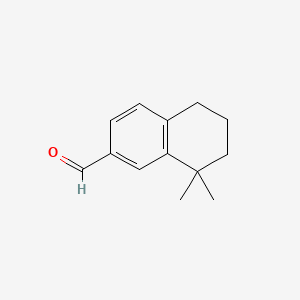
![(NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine](/img/structure/B11907811.png)
![2-Methyl-2,7-diazaspiro[4.5]decane-1,3-dione](/img/structure/B11907815.png)

